molecular formula C10H6N2O B2842361 3-Hydroxyquinoline-8-carbonitrile CAS No. 219817-33-1

3-Hydroxyquinoline-8-carbonitrile

Cat. No.: B2842361
CAS No.: 219817-33-1
M. Wt: 170.171
InChI Key: BDIARZILFJGEDH-UHFFFAOYSA-N
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Description

3-Hydroxyquinoline-8-carbonitrile is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the third position and a cyano group at the eighth position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

For instance, 8-hydroxyquinoline, a related compound, has been found to inhibit 2-oxoglutarate (2OG) and iron-dependent oxygenases . These enzymes are involved in a variety of biological processes, including DNA repair, fatty acid metabolism, and collagen biosynthesis .

Cellular Effects

Quinoline derivatives have been found to exhibit a wide range of effects on cells . For example, 8-hydroxyquinoline has been shown to have antiproliferative effects on ovarian cancer cells

Molecular Mechanism

It is likely that it interacts with biomolecules in a similar manner to other quinoline derivatives . For example, 8-hydroxyquinoline has been found to inhibit 2OG-dependent enzymes by binding to their active sites . This results in changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that quinoline derivatives can have long-term effects on cellular function . For instance, 8-hydroxyquinoline has been found to have lasting antiproliferative effects on ovarian cancer cells .

Metabolic Pathways

It is known that quinoline derivatives can interact with various enzymes involved in metabolic pathways . For example, 8-hydroxyquinoline has been found to inhibit 2OG-dependent enzymes, which are involved in a variety of metabolic processes .

Transport and Distribution

It is likely that it is transported and distributed in a similar manner to other quinoline derivatives .

Subcellular Localization

It is likely that it is localized in a similar manner to other quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyquinoline-8-carbonitrile typically involves the functionalization of the quinoline ring. One common method is the alkylation of 8-hydroxyquinoline with appropriate reagents to introduce the cyano group at the eighth position. This can be achieved using 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide in dichloromethane . Another method involves the bromination of 8-hydroxyquinoline followed by nucleophilic substitution with a cyanide source .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyquinoline-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Hydroxyquinoline-8-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxyquinoline-8-carbonitrile involves its interaction with various molecular targets. The hydroxyl group can chelate metal ions, making it a potent inhibitor of metalloproteins. The cyano group can participate in hydrogen bonding and other interactions with biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxyquinoline-8-carbonitrile is unique due to the presence of both the hydroxyl and cyano groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile chemical modifications and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

3-hydroxyquinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-8-3-1-2-7-4-9(13)6-12-10(7)8/h1-4,6,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIARZILFJGEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219817-33-1
Record name 3-hydroxyquinoline-8-carbonitrile
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